molecular formula C18H17BrFN5O B10935031 (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10935031
M. Wt: 418.3 g/mol
InChI Key: SJZZBRWLZGGCCR-UHFFFAOYSA-N
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Description

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including cyclization reactions involving hydrazines and β-diketones . The bromination of the pyrazolo[1,5-a]pyrimidine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17BrFN5O

Molecular Weight

418.3 g/mol

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H17BrFN5O/c19-14-10-21-17-9-16(22-25(17)12-14)18(26)24-7-5-23(6-8-24)11-13-3-1-2-4-15(13)20/h1-4,9-10,12H,5-8,11H2

InChI Key

SJZZBRWLZGGCCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

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